Cyclohexanone, 2,2-diphenyl-

Übersicht

Beschreibung

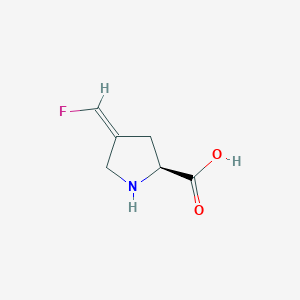

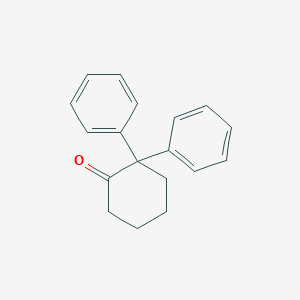

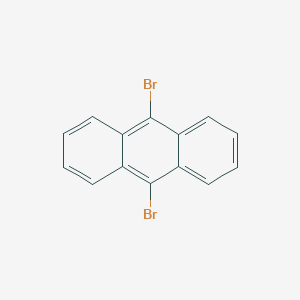

“Cyclohexanone, 2,2-diphenyl-” is an organic compound with the linear formula C18H18O . It is part of a collection of rare and unique chemicals provided to early discovery researchers . The molecular weight of this compound is 250.344 .

Molecular Structure Analysis

The molecular structure of “Cyclohexanone, 2,2-diphenyl-” is represented by the linear formula C18H18O . The InChI representation of the molecule is InChI=1S/C18H18O/c19-17-13-7-8-14-18 (17,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 .Physical And Chemical Properties Analysis

“Cyclohexanone, 2,2-diphenyl-” is a colorless oily liquid at room temperature with a characteristic odor . Its molecular weight is approximately 98.15 g/mol . The boiling point of cyclohexanone is 155.6 degrees Celsius and its melting point ranges from -47 to -44 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Oxidation Reactions and Industrial Applications

Cyclohexanone and its derivatives are crucial in the chemical industry, particularly in oxidation reactions. The oxidation of cyclohexane is a vital chemical reaction for producing cyclohexanol and cyclohexanone, collectively known as ketone–alcohol (KA) oil. These compounds are primary feedstocks for nylon 6 and nylon 6,6 productions. Various metal salts like cobalt, gold, and silver have been explored as catalysts to improve selectivity and conversion rates in these processes. The oxidation is often carried out using oxygen or air, with recent studies focusing on enhancing the efficiency and selectivity of these reactions (Abutaleb & Ali, 2021).

Catalysis and Synthetic Chemistry

Cyclohexanone derivatives serve as important intermediates in synthetic chemistry. For example, cyclohexanone monooxygenase is a biocatalyst that facilitates Baeyer-Villiger oxidations of various ketones to produce lactones, which are valuable chiral building blocks. This enzyme-based method has been highlighted for its potential in asymmetric synthesis, offering a green and efficient alternative to traditional chemical routes (Stewart, 1998).

Environmental Impact and Flame Retardants

The environmental persistence and impact of brominated flame retardants, including compounds related to cyclohexanone structures, have been extensively reviewed. These studies emphasize the widespread contamination of environments with polybrominated diphenyl ethers (PBDEs) and discuss their toxicological implications for human health and ecosystems. Efforts to understand and mitigate the environmental footprint of such compounds continue to be a significant area of research, reflecting the balance between their industrial utility and environmental risks (Wu et al., 2020).

Energy Storage and Hydrogen Carriers

Organic liquid phase hydrogen carriers are being explored for their potential in energy storage and transport. Among various classes of compounds studied, cycloalkanes, including cyclohexanone derivatives, have been identified as potential candidates. These compounds offer a promising approach for hydrogen storage, with methylcyclohexane often cited as a suitable organic hydrogen carrier due to its physical properties and relatively high hydrogen content. The economic viability and environmental impact of using such compounds for hydrogen storage are areas of ongoing research (Bourane et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,2-diphenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c19-17-13-7-8-14-18(17,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZQVFCTDWFOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177133 | |

| Record name | Cyclohexanone, 2,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone, 2,2-diphenyl- | |

CAS RN |

22612-62-0 | |

| Record name | Cyclohexanone, 2,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022612620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone,2-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)

![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)